molecular formula C6H6Cl2N4 B2969829 6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride CAS No. 2418722-93-5

6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride

Cat. No. B2969829
CAS RN: 2418722-93-5
M. Wt: 205.04
InChI Key: FRPCUDAEIYIQSF-UHFFFAOYSA-N
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Description

The compound “6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride” belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions and have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

Imidazopyridines can be synthesized using various catalysts . A specific synthesis method for a similar compound, 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde . The reaction of the resulting compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers .


Molecular Structure Analysis

The molecular structure of imidazopyridines comprises an imidazole ring fused with a pyridine moiety . The structures of synthesized compounds can be elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction, and theoretical study using the DFT method .


Chemical Reactions Analysis

The alkylation reaction of the synthesized compound gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3, and N4 regioisomers .

Scientific Research Applications

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives demonstrate significant inhibitory performance against mild steel corrosion in acidic environments. Their high inhibition efficiency is attributed to their ability to act as mixed-type inhibitors, protecting the metal surface through adsorption, as supported by various analytical techniques including potentiodynamic polarization, electrochemical impedance spectroscopy, and computational approaches (Saady et al., 2021).

Synthetic Chemistry

Research shows efficient methods for synthesizing imidazo[4,5-b]pyridines and their derivatives, which are valuable in constructing diverse chemical libraries for drug discovery. Solid-phase synthesis techniques allow for the production of trisubstituted derivatives, offering a versatile approach to generate compounds with potential therapeutic applications (Lemrová et al., 2014). Moreover, advancements in the synthesis of imidazo[4,5-b]pyridine scaffolds using green chemistry principles highlight the move towards more sustainable and environmentally friendly synthetic routes (Padmaja et al., 2018).

Biological Applications

Imidazo[4,5-b]pyridine scaffolds are identified as "drug prejudice" due to their extensive range of applications in medicinal chemistry, including roles as anticancer, antimycobacterial, and antileishmanial agents, among others. This scaffold's versatility in structural modification allows for the exploration of new therapeutic agents and highlights its potential in drug discovery (Deep et al., 2016).

Material Science

In material science, imidazo[4,5-b]pyridine derivatives have been explored as efficient fluorescent probes for mercury ion detection. The development of these probes demonstrates the compounds' potential in environmental monitoring and safety, showcasing their utility beyond biomedical applications (Shao et al., 2011).

Antidiabetic and Antioxidant Activity

Synthesized 6-Chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives have shown promising antidiabetic, antioxidant, and β-glucuronidase inhibition activities. These activities, alongside molecular docking studies, indicate their potential as therapeutic agents for treating diabetes and oxidative stress-related conditions (Taha et al., 2016).

Safety and Hazards

While the specific safety and hazards of “6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride” are not mentioned in the retrieved papers, it’s worth noting that some imidazopyridines are possibly carcinogenic to humans .

properties

IUPAC Name

6-chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4.ClH/c7-3-1-4-5(9-2-3)11-6(8)10-4;/h1-2H,(H3,8,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPCUDAEIYIQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=N2)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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